

An In-depth Technical Guide to 2,5-Diaminotoluene (CAS 95-70-5)

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Compound of Interest

Compound Name: 2,5-Diaminotoluene

Cat. No.: B146830

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2,5-Diaminotoluene** (2,5-TDA), also known as 2-Methyl-1,4-benzenediamine. It covers its physicochemical properties, synthesis methodologies, applications, metabolic pathways, and toxicological profile. The information is presented to support research, development, and safety assessment activities involving this compound.

Physicochemical Properties

2,5-Diaminotoluene is a colorless to off-white crystalline solid that may darken upon exposure to air and light.^{[1][2]} It is a key intermediate in the synthesis of various dyes and polymers.^{[3][4]} Its properties, along with those of its more stable sulfate salt, are summarized below.

Table 1: Physicochemical Data for 2,5-Diaminotoluene and its Sulfate Salt

Property	2,5-Diaminotoluene (Free Base)	2,5-Diaminotoluene Sulfate
CAS Number	95-70-5[5]	615-50-9[6]
Molecular Formula	C ₇ H ₁₀ N ₂ [5]	C ₇ H ₁₂ N ₂ O ₄ S[7]
Molecular Weight	122.17 g/mol [5]	220.25 g/mol [8]
Appearance	Colorless to off-white crystals/plates[1][9]	Grey to white or light tan/purple powder[10][11]
Melting Point	64 °C[5]	>250 °C (Decomposes)[6]
Boiling Point	273 °C[5]	Not applicable
Density	1.107 g/cm ³ [1]	Not available
Solubility	Soluble in water, ethanol, ether, and hot benzene.[9]	Water: 5.03 g/L (20 °C)[10]
Log P (Octanol/Water)	Not available	0.74[10]
Purity (Commercial)	Min. 98.0%[2]	Typically ≥95%[7]

Synthesis and Manufacturing

Several methods for the industrial production of **2,5-Diaminotoluene** have been established. The choice of method depends on factors such as cost, desired purity, and environmental considerations.

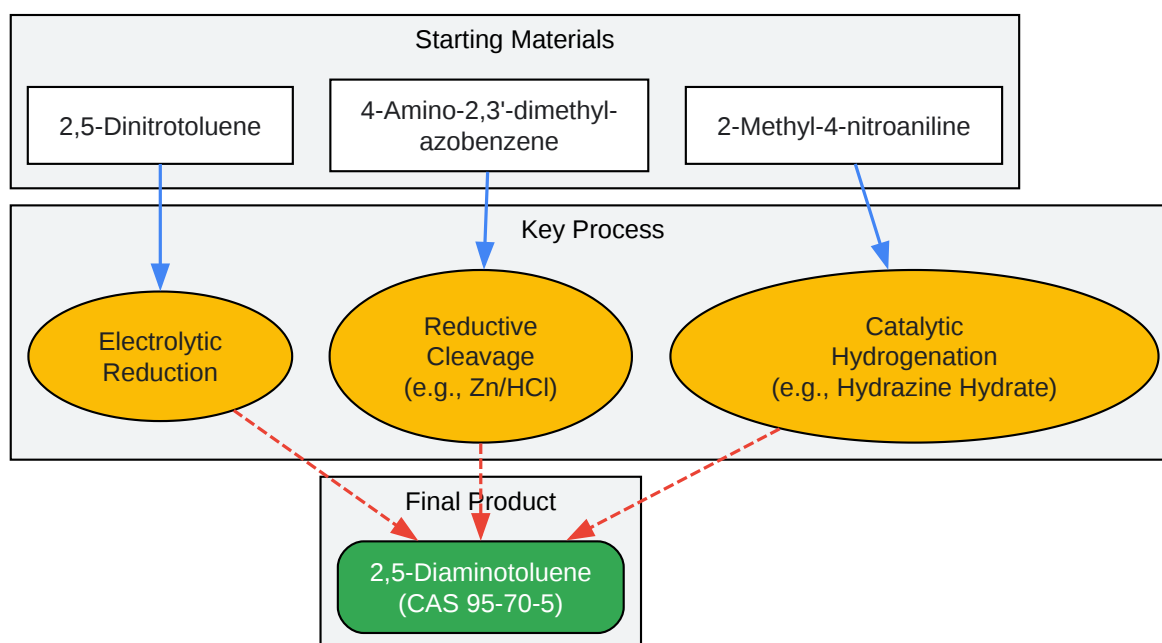
Key Synthesis Routes:

- **Electrolytic Reduction:** This method involves the reduction of 2,5-dinitrotoluene to form the diamine.[1][5]
- **Reductive Cleavage:** 4-amino-2,3'-dimethylazobenzene (ortho-aminoazotoluene) can be cleaved using agents like tin or zinc dust with hydrochloric acid to yield 2,5-TDA.[12]
- **Multi-step Synthesis:** A process starting with the condensation of 2-amino-1-methylbenzene and toluene-4-sulfonyl chloride, followed by coupling with diazotized aminobenzenesulfonic

acid and subsequent reduction.[5]

- Catalytic Hydrogenation: A method involving the catalytic hydrogenation of 2-methyl-4-nitroaniline in the presence of specific catalysts.[13]

Below is a generalized workflow illustrating these synthetic pathways.



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Fig 1. Major synthetic pathways for **2,5-Diaminotoluene**.

Applications

The primary application of 2,5-TDA and its sulfate salt is as a precursor in permanent oxidative hair dye formulations.[4][5] It acts as a "primary intermediate" or "precursor," which is first oxidized (typically with hydrogen peroxide) and then reacts with a "coupler" to form the final dye molecule inside the hair shaft.[1] This process is used to create a range of colors, including black, brown, and blonde shades.[1][4]

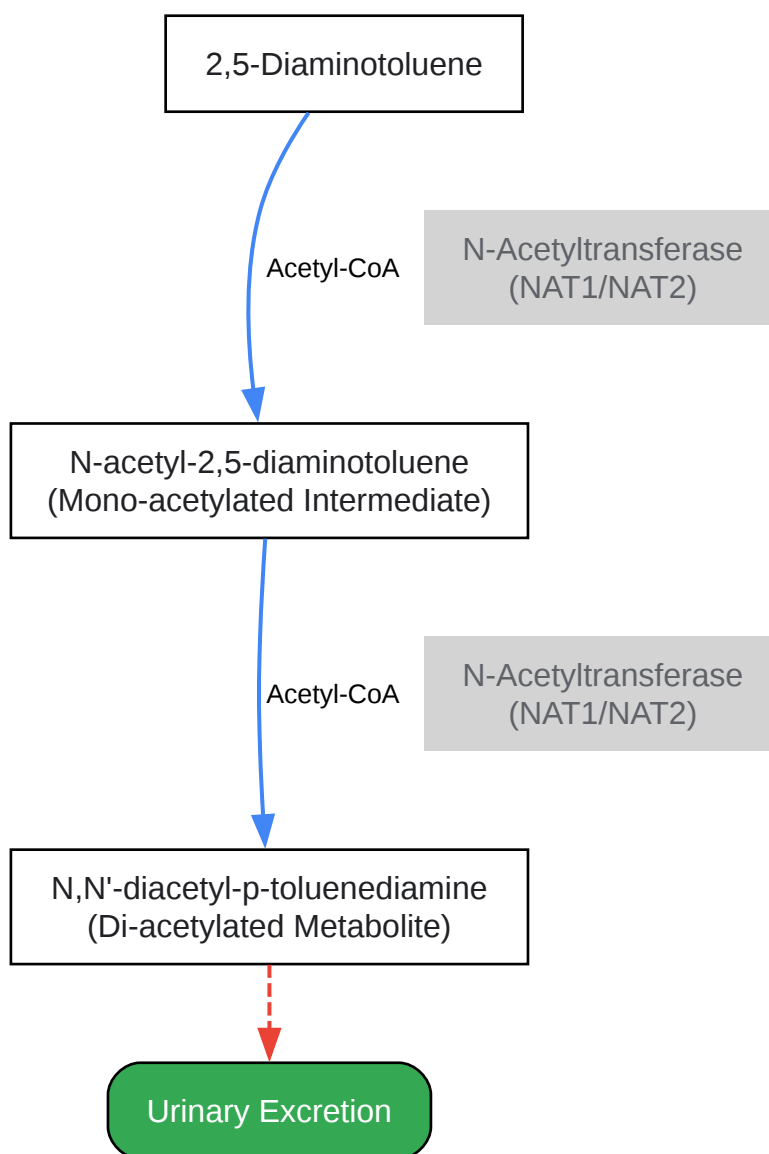
Other notable applications include:

- **Textile and Leather Dyes:** It serves as an intermediate in the production of dyes such as CI Basic Red 2 and CI Acid Brown 103.[1]
- **Biological Stains:** Used in the synthesis of safranine dyes, which have applications in histology and cytology.[4]
- **Polymer Synthesis:** It can be used as a crosslinking agent in the production of polymers like polyurethane foams and epoxy resins.[9]
- **Pharmaceuticals:** It is utilized as an intermediate in the synthesis of some pharmaceutical compounds.[3]

Metabolism and Pharmacokinetics

Upon dermal absorption or ingestion, aromatic amines like 2,5-TDA undergo metabolic transformation primarily in the liver. The key metabolic pathway is N-acetylation, catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2).[14][15] In humans, 2,5-TDA is metabolized into a less reactive, more water-soluble compound that can be readily excreted.

Human studies have shown that after application of a hair dye containing 2,5-TDA, the major metabolite excreted in the urine is N,N'-diacetyl-p-toluenediamine.[4] The excretion rate is highest within the first 5 to 8 hours following exposure.[4] This di-acetylation occurs sequentially, first at one amino group and then the other.



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Fig 2. Proposed metabolic pathway of **2,5-Diaminotoluene** in humans.

Toxicological Profile

The toxicology of 2,5-TDA is a critical aspect of its risk assessment, particularly given its use in consumer products. The sulfate salt is often used in toxicological studies due to its higher stability.

Table 2: Summary of Toxicological Data

Endpoint	Species	Route	Value / Result	Reference(s)
Acute Oral Toxicity (LD ₅₀)	Rat	Oral	98 - 102 mg/kg bw (for sulfate salt)	[4][10]
Skin Sensitization	Mouse	Dermal	Potent sensitizer (LLNA assay)	[10]
Genotoxicity (In Vitro)	Bacteria	-	Mutagenic in Ames test (e.g., TA98 strain with S9 activation)	[16]
Genotoxicity (In Vivo)	Rat	Oral	Positive for DNA damage in the stomach (Comet assay); not confirmed in other tissues.	[17]
Carcinogenicity	Rat, Mouse	Oral	Evidence was not sufficient to demonstrate carcinogenicity. IARC Group 3 (Not classifiable).	[4][18]
Sub-chronic Toxicity (NOAEL)	Rat	Oral	5 mg/kg bw/day (90-day study, based on hematological and organ weight changes at higher doses).	[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **2,5-Diaminotoluene**. The following sections outline standardized protocols for key toxicological and analytical experiments.

Acute Oral Toxicity (OECD 423)

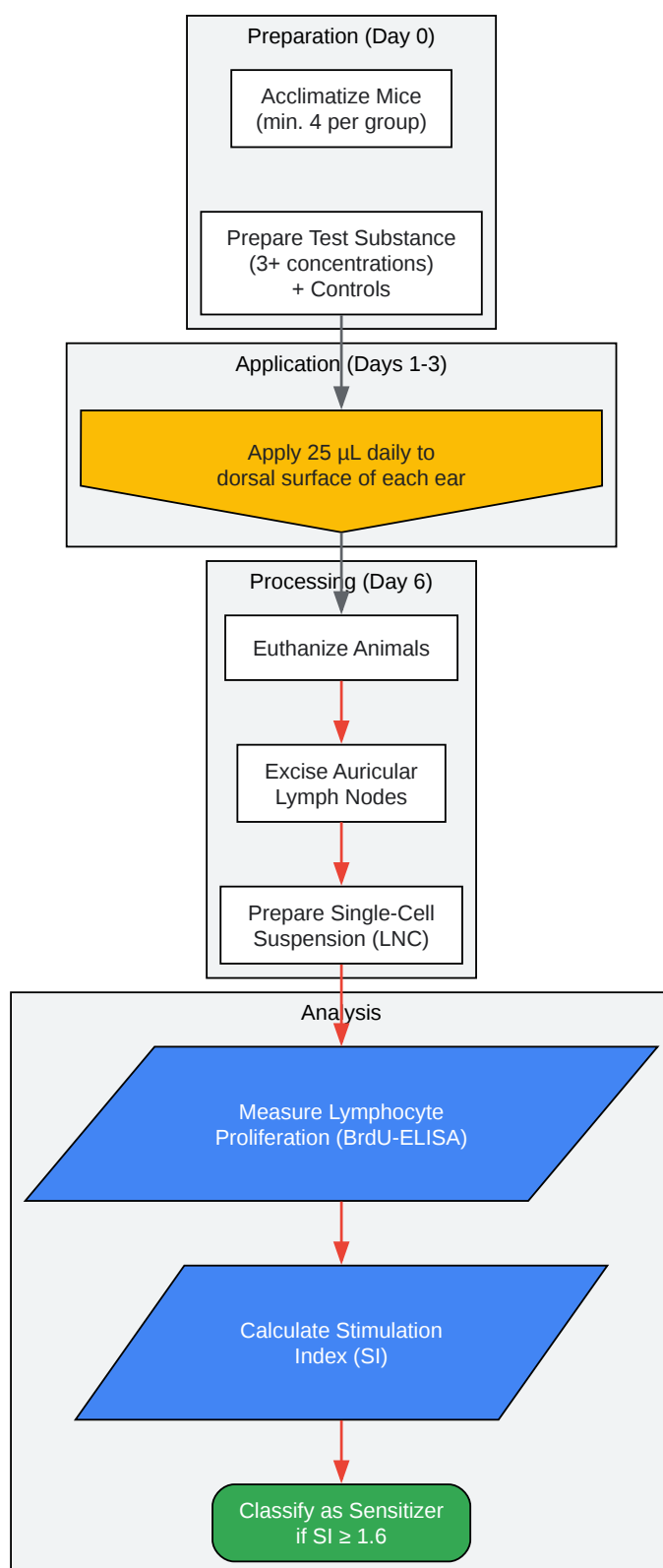
This protocol describes the Acute Toxic Class Method, used to estimate the LD₅₀ and identify potential acute hazards.

- **Test System:** Young adult rats (e.g., Wistar strain), typically females, are used. Animals are acclimatized for at least 5 days.[\[19\]](#)
- **Housing:** Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).
- **Fasting:** Animals are fasted overnight (feed withheld, water available) prior to dosing.[\[20\]](#)
- **Dose Preparation:** The test substance (e.g., 2,5-TDA sulfate) is dissolved or suspended in a suitable vehicle, such as water or corn oil.[\[20\]](#)
- **Administration:** A single dose is administered by oral gavage. The volume is typically 1-2 mL/kg bw.[\[20\]](#)
- **Procedure:** A stepwise procedure is used, starting with a dose expected to be moderately toxic (e.g., 300 mg/kg). Three animals are used per step.[\[20\]](#)
 - If mortality occurs, the next step uses a lower dose.
 - If no mortality occurs, the next step uses a higher dose (e.g., 2000 mg/kg).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.[\[19\]](#)[\[20\]](#)
- **Pathology:** At the end of the study, all animals are subjected to gross necropsy.
- **Endpoint:** The LD₅₀ is determined based on the dose levels at which mortality was observed, classifying the substance into a GHS category.[\[19\]](#)

Skin Sensitization - Local Lymph Node Assay (OECD 442B)

The LLNA is the preferred method for assessing skin sensitization potential.

- **Test System:** Female CBA/J or CBA/Ca mice are used, with a minimum of four animals per group.[\[21\]](#)[\[22\]](#)
- **Dose Preparation:** The test substance is dissolved in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations are prepared, along with a vehicle-only negative control and a positive control.[\[21\]](#)
- **Administration:** 25 μ L of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days (Days 1, 2, and 3).[\[21\]](#)
- **Proliferation Measurement:** On Day 6, animals are euthanized. The auricular lymph nodes are excised and pooled for each animal.[\[22\]](#) A single-cell suspension of lymph node cells (LNC) is prepared.[\[21\]](#)
- **BrdU-ELISA Method:** The proliferation of lymphocytes is measured by quantifying the incorporation of 5-bromo-2-deoxyuridine (BrdU), a thymidine analog, into the DNA of the cells using an ELISA-based method.[\[21\]](#)[\[22\]](#)
- **Data Analysis:** A Stimulation Index (SI) is calculated for each group by dividing the mean BrdU incorporation of the test group by the mean incorporation of the vehicle control group.
- **Endpoint:** A substance is classified as a sensitizer if the SI is ≥ 1.6 .[\[22\]](#)



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Fig 3. Experimental workflow for the Local Lymph Node Assay (LLNA).

Bacterial Reverse Mutation Test (Ames Test)

This test assesses the potential of a substance to induce gene mutations in bacteria.

- **Test System:** Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine (*Salmonella*) or tryptophan (*E. coli*), meaning they cannot grow without it.[\[2\]](#)[\[23\]](#)
- **Metabolic Activation:** The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[\[2\]](#) Aromatic amines like 2,5-TDA typically require S9 activation to show mutagenicity.[\[16\]](#)
- **Procedure (Plate Incorporation Method):** a. To a test tube containing molten top agar, add the bacterial culture, the test substance at one of several concentrations, and either S9 mix or a buffer.[\[2\]](#) b. The contents are mixed and poured onto a minimal glucose agar plate (which lacks histidine/tryptophan).[\[2\]](#) c. Negative (vehicle) and positive controls (known mutagens) are run concurrently.
- **Incubation:** Plates are incubated at 37 °C for 48-72 hours.[\[2\]](#)
- **Scoring:** The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine/tryptophan) is counted for each plate.
- **Endpoint:** The test is considered positive if there is a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

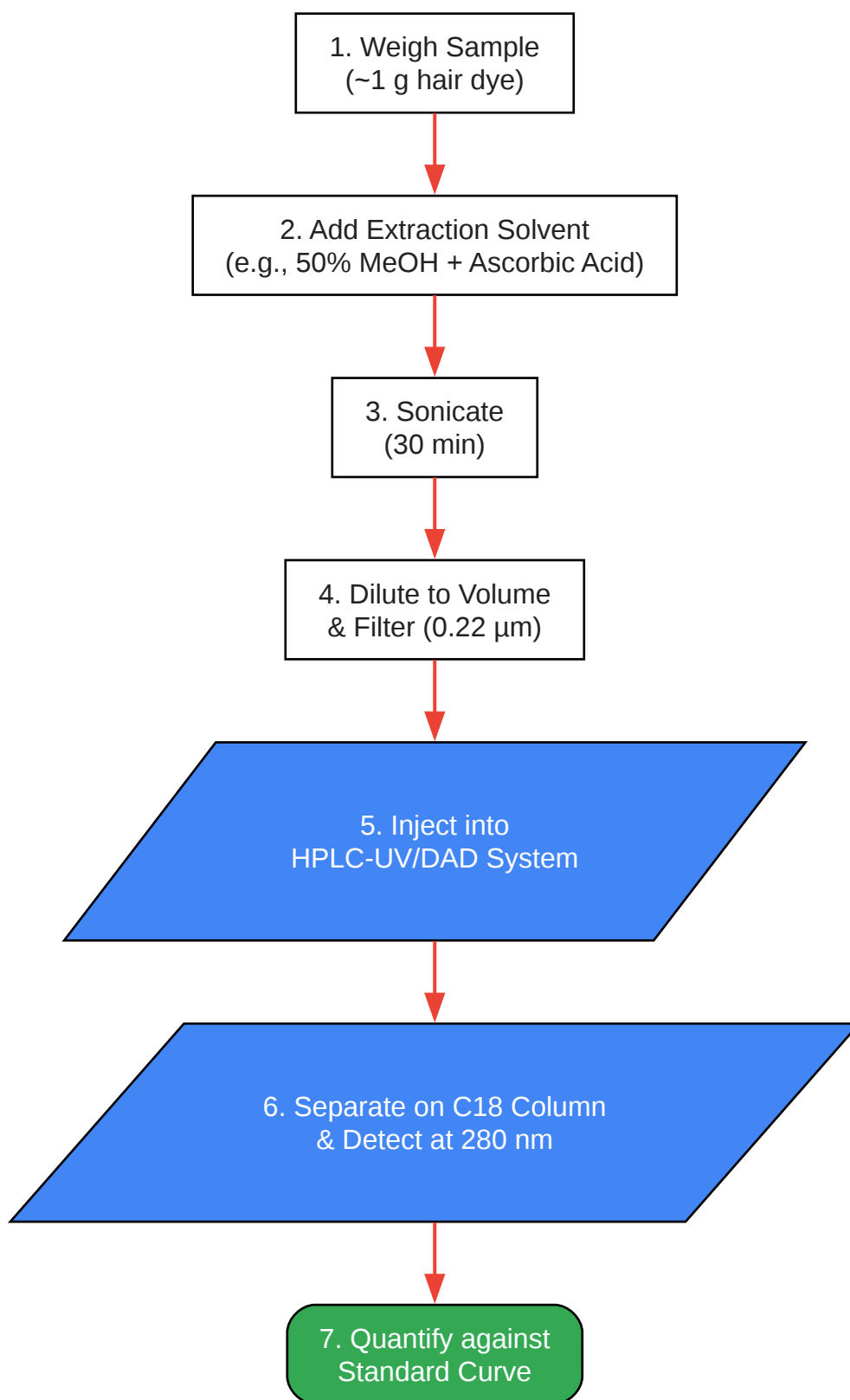
Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying 2,5-TDA in a cosmetic matrix like a hair dye.

- **Sample Preparation:** a. Accurately weigh about 1 gram of the hair dye sample into a volumetric flask.[\[24\]](#) b. Add an extraction solvent. A common choice is a 50% methanol solution containing an antioxidant like 0.1% ascorbic acid to prevent degradation of the amine.[\[24\]](#) c. Sonicate the mixture for approximately 30 minutes to ensure complete

extraction.[24] d. Dilute to the final volume with the extraction solvent. e. Filter the extract through a 0.22 μ m membrane filter (e.g., PTFE) into an HPLC vial.[24]

- Standard Preparation: Prepare a series of standard solutions of 2,5-TDA (or its sulfate salt) of known concentrations in the same solvent used for the sample.
- Chromatographic Conditions (Example):
 - Instrument: UHPLC or HPLC system with a Diode Array Detector (DAD) or UV detector. [25]
 - Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 Bonus-RP) is suitable. [26]
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate at pH 3.5) and an organic solvent (e.g., a methanol/acetonitrile mixture).[24]
 - Flow Rate: Typically 0.3 - 1.0 mL/min.
 - Detection: Monitor at a wavelength of approximately 280 nm.[25]
- Analysis: Inject the prepared standards and sample solutions into the HPLC system.
- Quantification: Create a calibration curve from the peak areas of the standard solutions. Calculate the concentration of 2,5-TDA in the sample by comparing its peak area to the calibration curve.



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Fig 4. General workflow for HPLC analysis of 2,5-TDA in cosmetics.

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